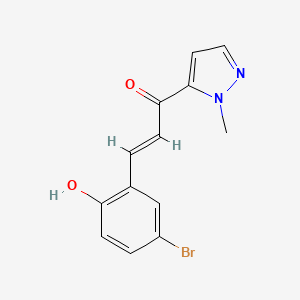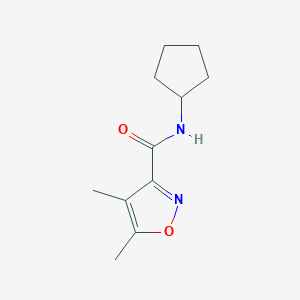
(2E)-3-(5-bromo-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 1-methyl-1H-pyrazole-5-carbaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated purification systems can also streamline the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.
Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science:
作用机制
The mechanism by which (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE exerts its effects is largely dependent on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of the bromine atom and hydroxyl group can facilitate interactions with specific amino acid residues in the enzyme’s active site.
相似化合物的比较
(E)-3-(2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-3-(5-CHLORO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness: The presence of the bromine atom in (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C13H11BrN2O2 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC 名称 |
(E)-3-(5-bromo-2-hydroxyphenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11BrN2O2/c1-16-11(6-7-15-16)13(18)4-2-9-8-10(14)3-5-12(9)17/h2-8,17H,1H3/b4-2+ |
InChI 键 |
ZBMYKPIJILRJHY-DUXPYHPUSA-N |
手性 SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=C(C=CC(=C2)Br)O |
规范 SMILES |
CN1C(=CC=N1)C(=O)C=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10894602.png)
![4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone](/img/structure/B10894608.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)
![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
![N-(2-cyano-4-nitrophenyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10894679.png)
![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)
